Aloe-emodin-d5
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Overview
Description
Scientific Research Applications
Anticancer Effects on Glioma Cells : Aloe-emodin demonstrated the ability to regulate the cell cycle, inhibit proliferation, and induce apoptosis in glioma cells. It specifically affected the S phase progression and suppressed protein kinase C (PKC) activity in these cells (Acevedo-Duncan, Russell, Patel, & Patel, 2004).
Effects on Cervical Cancer Cells : In cervical cancer cells, aloe-emodin induced cell cycle arrest at the G2/M phase, associated with changes in cyclin and CDK levels. It also increased alkaline phosphatase (ALP) activity, suggesting a role in inducing differentiation of these cells (Guo et al., 2007).
Pharmacological, Toxicological, and Pharmacokinetic Properties : Aloe-emodin exhibits a range of pharmacological effects, including antiviral, anti-inflammatory, and neuroprotective activities. However, it also presents concerns regarding hepatotoxicity and nephrotoxicity. Pharmacokinetic studies indicate poor intestinal absorption and low bioavailability (Dong et al., 2020).
Inhibition of Oral Cancer Cell Growth : Aloe-emodin was found to inhibit the growth of oral cancer cells, causing cell cycle arrest and increasing ALP activity. This suggests potential use in chemotherapy for oral cancer (Xiao, Guo, Liu, & Zhang, 2007).
Antiglycation and Cellular Uptake in Diabetic Conditions : The antiglycation activity of aloe-emodin was studied in the context of diabetes, showing its potential in inhibiting glycation and free-radical persistence. It also demonstrated the ability to cross cellular membranes, indicating potential absorption through the intestinal layer (Froldi, Baronchelli, Marín, & Grison, 2019).
Selective Antineuroectodermal Tumor Activity : Aloe-emodin showed specific in vitro and in vivo antineuroectodermal tumor activity, inhibiting the growth of these tumors in mice without significant toxicity. This selective activity is based on a specific pathway of drug incorporation (Pecere et al., 2000).
Inhibition of Gastric Cancer Cell Growth : It inhibited the growth of gastric cancer cells, increasing S phase and repressing ALP activity. This indicates potential therapeutic value in gastric cancer treatment (Guo et al., 2007).
Anti-Angiogenic Effect : Aloe-emodin was identified as an anti-angiogenic compound, inhibiting endothelial cell proliferation and affecting specific steps in the angiogenic process. It also demonstrated a photocytotoxic effect on tumor cells (Cárdenas, Quesada, & Medina, 2006).
Anti-Inflammatory and Antiarthritic Activity : It has been shown to have anti-inflammatory activity due to inhibition of nitric oxide and prostaglandin E2. Its modulation of COX-2 expression in rodents also indicates potential antiarthritic activity (Kshirsagar et al., 2014).
Effects on Human Lung Squamous Cell Carcinoma : Aloe-emodin induced apoptosis in human lung squamous cell carcinoma cells through mechanisms involving Bcl-2 family proteins and caspase activation (Lee, Hsu, Liu, & Wu, 2001).
Apoptosis in Human Liver Cells : It induced apoptosis in human liver cells through the Fas death pathway and mitochondrial pathway, generating reactive oxygen species. This study highlights the potential cytotoxic effects and mechanisms of aloe-emodin on liver cells (Dong et al., 2017).
Induction of Mitochondrial Dysfunction and Pyroptosis : Aloe-emodin was found to induce mitochondrial dysfunction and pyroptosis in HeLa cells, suggesting its role in cell death and potential application in treating GSDME-expressing cancers (Li et al., 2022).
Apoptotic Effects on Breast Cancer Cells : It showed antitumor effects on breast cancer MCF-7 cell line, reducing cell viability and inducing apoptosis, potentially useful in breast cancer treatment (Hosseini et al., 2014).
Apoptosis in Gastric Carcinoma Cells : Aloe-emodin induced apoptosis in gastric carcinoma cells through mitochondrial pathways and caspase activation, suggesting its potential as a chemotherapeutic agent for gastric carcinoma (Chen, Lin, Chang, Fang, & Lin, 2007).
Effects on Tongue Squamous Cancer Cells : It induced cell death through S-phase arrest and caspase-dependent pathways in human tongue squamous cancer SCC-4 cells, indicating potential for treating tongue cancer (Chiu et al., 2009).
Induction of Apoptosis in HepaRG Cell Line : Aloe-emodin was found to induce apoptosis in HepaRG cells through generation of ROS, mitochondrial dysfunction, and activation of caspases, highlighting the need for risk assessment in human exposure (Dong et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1,2,3,6,8-pentadeuterio-4,5-dihydroxy-7-(hydroxymethyl)anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWDHRMZQUTBA-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])CO)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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